![molecular formula C15H20N2O3 B2830163 N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1421449-51-5](/img/structure/B2830163.png)
N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in various fields of research, including medicinal chemistry and pharmacology.
Wirkmechanismus
The mechanism of action of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is not fully understood. However, it is believed to act through various molecular targets, including enzymes, receptors, and ion channels. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. These effects include inhibition of enzyme activity, modulation of receptor function, and alteration of ion channel activity. Further studies are needed to determine the exact nature and significance of these effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide in lab experiments include its unique structure, potential pharmacological activities, and ease of synthesis. However, its limitations include its limited solubility in water and potential toxicity at high concentrations. Careful consideration should be given to the appropriate experimental conditions and concentrations when using this compound in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide. These include:
1. Further studies to elucidate the exact mechanism of action of this compound.
2. Investigation of its potential use as a drug lead compound for the treatment of various diseases.
3. Development of more efficient and scalable synthesis methods for this compound.
4. Investigation of its potential use as a tool compound for the study of various molecular targets.
5. Exploration of its potential applications in other fields of research, such as materials science and catalysis.
In conclusion, N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a promising compound for scientific research due to its unique structure and potential pharmacological activities. Further studies are needed to fully understand its mechanism of action and potential applications in various fields of research.
Synthesemethoden
The synthesis of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide involves the reaction of 1,9-dioxa-4-azaspiro[5.5]undecane with phenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction proceeds through a series of intermediate steps, ultimately leading to the formation of the desired product. The synthesis method has been optimized to yield high purity and yield of the product.
Wissenschaftliche Forschungsanwendungen
N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential use as a drug lead compound for the treatment of various diseases. Its unique structure and potential pharmacological activities make it a promising candidate for further development.
Eigenschaften
IUPAC Name |
N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-14(16-13-4-2-1-3-5-13)17-8-11-20-15(12-17)6-9-19-10-7-15/h1-5H,6-12H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEWHIMODHYZHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCO2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.